![molecular formula C24H26O6 B2856950 Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate CAS No. 497940-48-4](/img/structure/B2856950.png)
Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate
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Description
Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate, also known as BM212, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzofuran class of compounds and has been synthesized using a specific method that will be discussed in The purpose of this paper is to provide an overview of BM212, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Renewable PET and Biomass-Derived Furans
Silica molecular sieves with zeolite beta topology containing Lewis acid centers are effective catalysts in the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans for producing biobased terephthalic acid precursors. This research is vital for developing sustainable materials and contributing to the route towards renewable PET (Polyethylene Terephthalate) production, emphasizing the importance of catalysts in synthesizing environmentally friendly plastics from biomass-derived materials (Pacheco et al., 2015).
Catalysis in Alkoxycarbonylation of Alkenes
The development of advanced catalyst systems improves the activity and broadens the feedstock range for alkoxycarbonylation of alkenes, a crucial industrial process in homogeneous catalysis. The research introduced a palladium catalyst enabling the general alkoxycarbonylation of sterically hindered and demanding olefins, including tetra-, tri-, and 1,1-disubstituted alkenes, as well as natural products and pharmaceuticals, demonstrating the versatility and efficiency of this catalytic system in transforming alkenes into valuable ester products (Dong et al., 2017).
Polymer Synthesis and Applications
The synthesis of water-soluble polymethacrylates via living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates represents a significant advancement in polymer chemistry. This process allows for the production of polymers with predicted molecular weights and narrow distributions, essential for various applications in materials science and biomedicine, showcasing the precise control achievable in polymer synthesis for tailored material properties (Ishizone et al., 2003).
Photochemical Reactions in Organic Synthesis
Research on the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in alcoholic solutions contributes to our understanding of synthesizing ω-substituted esters, highlighting the potential of photochemical methods in organic synthesis. These reactions demonstrate how light can be used to facilitate chemical transformations, offering a route to diverse organic products with applications ranging from pharmaceuticals to materials science (Tokuda et al., 1978).
properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-6-28-23(26)20-18-13-17(11-12-19(18)30-21(20)24(2,3)4)29-14-15-7-9-16(10-8-15)22(25)27-5/h7-13H,6,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWVWJFHTNRPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate |
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